An In-depth Technical Guide to 8-Bromonaphthalen-1-amine
An In-depth Technical Guide to 8-Bromonaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Bromonaphthalen-1-amine (CAS No. 62456-34-2), a key chemical intermediate in organic synthesis. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis and purification, and includes essential safety and handling information. Furthermore, this guide discusses its applications as a precursor in the synthesis of more complex molecules, supported by available analytical data.
Chemical Identity and Properties
8-Bromonaphthalen-1-amine is a substituted naphthalene derivative. Its unique structure, featuring an amine and a bromine atom on adjacent peri-positions, leads to interesting chemical reactivity and makes it a valuable building block in synthetic chemistry.
General Information
| Identifier | Value |
| CAS Number | 62456-34-2[1][2] |
| IUPAC Name | 8-bromonaphthalen-1-amine[1] |
| Molecular Formula | C₁₀H₈BrN[1] |
| Synonyms | 8-Bromo-1-naphthalenamine, 1-Amino-8-bromonaphthalene[1][2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 222.08 g/mol | [1] |
| Melting Point | 82-86 °C | [2] |
| Boiling Point | 140-150 °C at 2 Torr | [2] |
| Appearance | Pale purple to light pink solid | [2] |
| Solubility | Crystallized from petroleum ether | [3][4] |
| Storage Temperature | 2-8°C, protect from light, keep in a dark place under an inert atmosphere | [2] |
Synthesis and Purification
The primary synthesis of 8-Bromonaphthalen-1-amine involves the treatment of 8-bromo-1-naphthoic acid. An alternative, though less detailed in the available literature, commences from 1,8-diaminonaphthalene.
Synthesis from 8-Bromo-1-naphthoic Acid
A detailed experimental protocol for the synthesis of 8-Bromonaphthalen-1-amine has been reported, involving the reaction of 8-bromo-1-naphthoic acid with sodium azide, followed by treatment with aqueous ammonia.[3][4]
Experimental Protocol:
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Reaction Setup: A stirred suspension of 8-bromo-1-naphthoic acid (2.0 g, 0.008 mol) in a mixture of concentrated sulfuric acid (7 ml) and chloroform (7 ml) is prepared.
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Addition of Sodium Azide: Sodium azide (3.10 g, 0.048 mol) is added portion-wise over a 10-minute period to the suspension at 45°C. It is crucial to allow the effervescence from each addition to subside before adding the next portion.
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Reaction: The mixture is stirred for 90 minutes at 45°C.
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Work-up: The reaction mixture is then added to water (140 ml) and made alkaline with aqueous ammonia.
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Extraction: The product is extracted with chloroform (3 x 140 ml).
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Drying and Evaporation: The combined organic extracts are dried with magnesium sulfate and the solvent is evaporated to yield the crude product.
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Purification: The crude product, which may appear as a black solid, is recrystallized from 60-80 petroleum ether to yield pink crystals of 8-Bromonaphthalen-1-amine.[4] The reported yield is approximately 73%.[4]
Analytical Data
A summary of available analytical data for the characterization of 8-Bromonaphthalen-1-amine is provided below.
| Technique | Data Highlights |
| ¹H NMR | Spectral data is available through commercial suppliers and literature.[5][6] |
| ¹³C NMR | Spectral data is available through commercial suppliers.[5] |
| Mass Spectrometry | GC-MS data shows a top peak at m/z 221 and a second highest at m/z 223, consistent with the isotopic pattern of bromine.[1] |
| IR Spectroscopy | Vapor phase IR spectral data is available.[1] |
| Crystal Data | Monoclinic, P21/n. Detailed crystallographic data is available.[3] |
Applications in Research and Drug Development
While direct biological activity or involvement in specific signaling pathways for 8-Bromonaphthalen-1-amine is not extensively documented, its primary role is that of a versatile chemical intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a valuable starting material.
Precursor for Bioactive Molecules
Naphthalene derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 8-Bromonaphthalen-1-amine serves as a key building block for the synthesis of such bioactive compounds. The amino group can be readily derivatized, for instance, through reactions with acid chlorides or sulfonyl chlorides, while the bromo group can participate in various palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
Safety and Handling
8-Bromonaphthalen-1-amine is associated with several hazards and should be handled with appropriate safety precautions.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Precautionary Statements
A comprehensive list of precautionary statements includes P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[1] It is imperative to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.
Conclusion
8-Bromonaphthalen-1-amine is a valuable and reactive intermediate in organic synthesis. Its well-defined properties and established synthesis protocol make it an accessible starting material for the development of novel compounds, particularly in the field of medicinal chemistry. While information on its direct biological effects is limited, its utility as a precursor for more complex, potentially bioactive molecules is evident. Researchers and drug development professionals should consider this compound as a key building block in their synthetic strategies, while adhering to strict safety guidelines during its handling and use.
References
- 1. 8-Bromonaphthalen-1-amine | C10H8BrN | CID 613569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Bromonaphthalen-1-ylamine | 62456-34-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Bromonaphthalen-1-ylamine(62456-34-2) 1H NMR [m.chemicalbook.com]
- 6. 62456-34-2 | 8-Bromonaphthalen-1-amine | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
